molecular formula C18H20ClN3O2 B5814689 1-[(3-chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

1-[(3-chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B5814689
M. Wt: 345.8 g/mol
InChI Key: QLAWUQQHIACJNH-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)methylpiperazine with 3-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the 3-nitrobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, hydrochloric acid.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Formation of 1-[(3-chlorophenyl)methyl]-4-[(3-aminophenyl)methyl]piperazine.

    Reduction: Formation of 1-[(3-chlorophenyl)methyl]-4-[(3-aminophenyl)methyl]piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential pharmacological activities, including anti-allergic and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(3-chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:

    1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine: Similar structure but with a methyl group instead of a nitro group.

    1-[(4-chlorophenyl)methyl]-4-[(3-aminophenyl)methyl]piperazine: Similar structure but with an amino group instead of a nitro group.

    1-[(4-chlorophenyl)methyl]-4-[(3-hydroxyphenyl)methyl]piperazine: Similar structure but with a hydroxy group instead of a nitro group.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-17-5-1-3-15(11-17)13-20-7-9-21(10-8-20)14-16-4-2-6-18(12-16)22(23)24/h1-6,11-12H,7-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAWUQQHIACJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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